N-(6-Chloropyridazin-3-yl)formamide
Description
N-(6-Chloropyridazin-3-yl)formamide (CAS: 51519-15-4) is a pyridazine derivative with the molecular formula C₅H₅ClN₄O and a molecular weight of 172.57 g/mol. Its structure features a six-membered pyridazine ring (two adjacent nitrogen atoms) with a chlorine substituent at position 6 and a formamide (-NH-C(=O)H) group at position 3 (Fig. 1) . This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Three documented synthetic routes highlight its relevance in high-purity synthesis processes .
Properties
Molecular Formula |
C5H4ClN3O |
|---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
N-(6-chloropyridazin-3-yl)formamide |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-2-5(7-3-10)9-8-4/h1-3H,(H,7,9,10) |
InChI Key |
HGOVEVHLUZPJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridazin-3-yl)formamide typically involves the reaction of 6-chloropyridazine with formamide under controlled conditions. One common method includes:
Starting Materials: 6-Chloropyridazine and formamide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), at elevated temperatures (around 100-150°C).
Procedure: The 6-chloropyridazine is dissolved in an appropriate solvent (e.g., ethanol), and formamide is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloropyridazin-3-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formamide group can be oxidized to formic acid derivatives or reduced to amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-(6-aminopyridazin-3-yl)formamide or N-(6-thiolpyridazin-3-yl)formamide.
Oxidation Products: Formic acid derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
N-(6-Chloropyridazin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(6-Chloropyridazin-3-yl)formamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(6-Chloropyridazin-3-yl)formamide with structurally related compounds, emphasizing substituents, ring systems, and functional groups:
*Calculated based on molecular formula .
Key Observations:
Ring Systems :
- Pyridazine derivatives (e.g., the target compound and 6-chloro-N-(2-phenylethyl)pyridazin-3-amine) feature two adjacent nitrogen atoms, enhancing electron-deficient character compared to pyridine analogs .
- Pyridine-based compounds (e.g., N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) have a single nitrogen atom, altering reactivity and solubility .
Substituent Effects: Chlorine: Present in all compounds, but position varies. In pyridazines, Cl at position 6 increases electrophilicity at adjacent sites. Formamide vs. Pivalamide: The formamide group (-NH-C(=O)H) is smaller and more polar than pivalamide (-NH-C(=O)-C(CH₃)₃), impacting solubility and metabolic stability .
Physicochemical Properties
- Solubility : The formamide group in the target compound enhances water solubility compared to pivalamide derivatives .
- Stability : Pivalamide groups (e.g., C₁₄H₁₅ClIN₃O₂) offer steric protection against hydrolysis, whereas formamides are more prone to degradation under acidic/basic conditions .
- Chromatographic Behavior : Formamide derivatives (e.g., formoterol-related compounds) exhibit distinct retention times in HPLC, with relative response factors varying by substituent polarity (Table 1, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
